molecular formula C4H5BrN2 B101700 2-Bromo-1-methyl-1H-imidazole CAS No. 16681-59-7

2-Bromo-1-methyl-1H-imidazole

Cat. No.: B101700
CAS No.: 16681-59-7
M. Wt: 161 g/mol
InChI Key: BANOTGHIHYMTDL-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-imidazole (CAS 16681-59-7) is a brominated imidazole derivative with the molecular formula C₄H₅BrN₂ and a molar mass of 161.00 g/mol . It is a white crystalline solid, typically sold at 97% purity, and is available in quantities ranging from 250 mg to 25 g . This compound is widely used as a building block in pharmaceutical synthesis, particularly for developing inhibitors and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. This can be achieved by reacting 1-methylimidazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Bromo-1-methyl-1H-imidazole is C4H5BrN2C_4H_5BrN_2, with a molecular weight of approximately 189.01 g/mol. It features a bromine atom, a methyl group, and an imidazole ring that contributes to its reactivity and biological activity. The canonical SMILES notation for this compound is Cn1ccnc1Br .

Applications in Medicinal Chemistry

Pharmaceutical Development :
this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key active metabolite of Losartan, an angiotensin II receptor antagonist used to treat hypertension. This highlights its significance in drug development, particularly for cardiovascular diseases.

Biological Activity :
Imidazole derivatives are known for their ability to form complexes with metals, particularly platinum(II), which exhibit potent cytotoxic effects against cancer cells. The mechanism involves disrupting normal cellular functions leading to apoptosis. This property makes this compound valuable in developing anticancer agents.

Research Findings and Case Studies

Recent studies have demonstrated the versatility of imidazole derivatives in synthetic applications:

  • Ligand Formation : this compound has been utilized to synthesize ligands that form bimetallic complexes, which are essential in catalysis and drug design .
  • Synthesis of Substituted Imidazoles : The compound has been employed in C-N coupling reactions to create various substituted imidazoles, expanding the library of biologically active compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as a ligand, it can coordinate with metal ions, altering the reactivity and selectivity of metal-catalyzed reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and commercial attributes of 2-bromo-1-methyl-1H-imidazole and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Purity Price (1g) Key Substituents
This compound C₄H₅BrN₂ 161.00 16681-59-7 97% $78.00 Methyl, Bromo
2-Bromo-1H-imidazole C₃H₃BrN₂ 137.97 16681-56-4 95–97% N/A Bromo
2-Bromo-1-phenyl-1H-imidazole C₉H₇BrN₂ 223.07 1034566-05-6 97% N/A Phenyl, Bromo
2-Bromo-4,5-dichloro-1H-imidazole C₃HBrCl₂N₂ 215.86 16076-27-0 97% N/A Bromo, Dichloro
5-Bromo-2-phenylbenzimidazole C₁₃H₉BrN₂ 285.13 1741-50-0 N/A N/A Bromo, Phenyl, Benzimidazole

Key Observations :

  • Methyl vs. Phenyl Substitution : The methyl group in this compound increases its molar mass compared to 2-bromo-1H-imidazole (161.00 vs. 137.97 g/mol). Replacing methyl with phenyl (as in 2-bromo-1-phenyl-1H-imidazole) further elevates the mass to 223.07 g/mol .
  • Halogenation Effects : Chlorine substituents (e.g., 2-bromo-4,5-dichloro-1H-imidazole) significantly increase molar mass (215.86 g/mol) and likely alter solubility and reactivity .

Commercial Availability

  • Pricing : this compound is priced at $78.00/g (1g) and $345.00/5g , reflecting its demand in high-throughput pharmaceutical research .
  • Packaging : Available in flexible quantities (250 mg–25g) from suppliers like BLD Pharm Ltd. and Shanghai PI Chemicals .
  • For example, 2-bromo-1H-imidazole is classified with a GHS warning for laboratory use only .

Biological Activity

2-Bromo-1-methyl-1H-imidazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C4_4H5_5BrN2_2, with a molecular weight of 161.00 g/mol. The compound features a five-membered imidazole ring containing two nitrogen atoms and a bromine atom at the second position, alongside a methyl group at the first position. The synthesis typically involves the bromination of 1-methylimidazole, followed by purification processes to obtain the desired compound in high purity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, which can be categorized as follows:

Antimicrobial Activity

This compound has shown promising results against various bacterial and fungal strains. Its mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways. Studies have demonstrated its effectiveness against pathogens such as Candida albicans and other resistant strains, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. The presence of the bromine atom enhances its reactivity with biological targets, which may contribute to its cytotoxic effects. Case studies have indicated increased cytotoxicity in certain cancer cell lines, highlighting its potential as an anticancer agent .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, modulating various biochemical pathways crucial for therapeutic applications. Its interactions with specific receptors or enzymes can alter their activity, leading to significant downstream effects in cellular signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their function and influencing cellular responses.
  • Formation of Reactive Intermediates : The electrophilic nature of the bromine atom allows it to form reactive intermediates that can interact with nucleophiles in biological systems, leading to modifications in proteins and nucleic acids .

Case Study 1: Antimicrobial Efficacy

A study investigating imidazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications on the imidazole ring were shown to enhance activity against resistant strains .

Case Study 2: Anticancer Activity

In another research effort, imidazole derivatives were tested against various cancer cell lines. Results indicated that structural modifications could significantly increase cytotoxicity, suggesting that this compound might be a promising candidate for further development as an anticancer agent .

Applications in Research and Industry

The versatility of this compound extends beyond basic research into practical applications:

Field Application
ChemistryUsed as a building block for synthesizing more complex heterocyclic compounds.
BiologyInvestigated for its potential as a bioactive molecule with antimicrobial properties.
MedicineExplored for developing pharmaceutical agents targeting neurological and inflammatory disorders.
IndustryUtilized in producing specialty chemicals and materials, including dyes and catalysts.

Q & A

Q. Synthesis and Optimization

Basic: What are the key considerations for synthesizing 2-Bromo-1-methyl-1H-imidazole with high regioselectivity? Regioselective bromination of imidazole derivatives requires careful selection of brominating agents and reaction conditions. For example, using isopropyl magnesium chloride (iPrMgCl) as a selective debromination agent can suppress regioisomer formation . Characterization via 1H NMR^1 \text{H NMR} (e.g., distinguishing N-methyl protons at δ 3.6–3.8 ppm) and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure .

Advanced: How can competing reaction pathways (e.g., over-bromination or isomer formation) be minimized during synthesis? Advanced strategies include kinetic control (low-temperature reactions), catalytic systems (e.g., Cu(I) catalysts for directed C–H activation), and computational modeling to predict reactive sites. For example, DFT calculations (B3LYP/6-31G*) can optimize transition states to favor the desired bromination site .

Q. Structural Characterization

Basic: What analytical techniques are essential for confirming the structure of this compound? Standard techniques include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to identify methyl (δ ~3.7 ppm) and bromine-substituted carbons (δ ~120–130 ppm).
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths and angles, critical for unambiguous structural assignment .

Advanced: How can crystallographic data resolve ambiguities in cases of disordered structures or twinning? For disordered structures, SHELXL’s PART and SUMP instructions can model partial occupancy. Twin refinement (using TWIN/BASF commands) is effective for non-merohedral twinning. High-resolution data (>1.0 Å) and iterative refinement in WinGX improve accuracy .

Q. Biological Activity and Computational Modeling

Basic: How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives? Derivatives can be tested against kinase targets (e.g., EGFR) using fluorescence-based ATP-competitive assays. IC50_{50} values are determined via dose-response curves, with positive controls (e.g., erlotinib) .

Advanced: What computational tools are used to predict binding affinities and pharmacokinetic properties? Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) assess binding modes. ADMET prediction tools (e.g., SwissADME) evaluate logP, solubility, and toxicity. For example, 2-phenyl-benzimidazole derivatives show favorable logP (<5) and moderate hepatic toxicity risks .

Q. Data Contradictions and Reproducibility

Basic: How should researchers address discrepancies in spectroscopic data between synthetic batches? Use orthogonal methods:

  • HPLC : Compare retention times under identical conditions.
  • 2D NMR (COSY, HSQC) : Confirm connectivity and rule out impurities.
  • Elemental analysis : Validate empirical formulas (e.g., C5_5H7_7BrN2_2) .

Advanced: What strategies resolve conflicting results in regioselectivity studies? Combine experimental and theoretical approaches:

  • Kinetic vs. thermodynamic control : Vary reaction time/temperature.
  • Isotopic labeling : 13C ^{13} \text{C}-labeled reactants track bromination pathways.
  • SC-XRD : Compare crystal structures of isomers to identify steric/electronic biases .

Q. Advanced Applications in Materials Science

Advanced: How can this compound serve as a building block for functional materials? Its bromine moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura) to create π-conjugated polymers. For example, palladium-catalyzed coupling with aryl boronic acids yields luminescent materials for OLEDs. Purity (>95%) is critical, verified via GC-MS and MALDI-TOF .

Q. Theoretical and Mechanistic Studies

Advanced: What mechanistic insights can DFT provide for bromination reactions? B3LYP/6-31G* calculations reveal charge distribution and frontier molecular orbitals (FMOs). For 1-methylimidazole, bromination at C2 is favored due to lower activation energy (ΔG^\ddagger ~25 kcal/mol) compared to C4 .

Properties

IUPAC Name

2-bromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANOTGHIHYMTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378317
Record name 2-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-59-7
Record name 2-Bromo-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methyl-1H-imidazole
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URL https://comptox.epa.gov/dashboard/DTXSID00378317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-methyl-1H-imidazole
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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